molecular formula C10H11ClN4 B13984125 2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine

2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B13984125
M. Wt: 222.67 g/mol
InChI Key: PTPOZUPHOHBFPZ-UHFFFAOYSA-N
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Description

2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 2-chloropyridine with 4-isopropyl-4H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted pyridines.

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Coupling reactions: Complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chloro group can participate in electrophilic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
  • 2-chloro-6-(4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
  • 2-chloro-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the isopropyl group on the triazole ring, which can influence its steric and electronic properties. This can result in different biological activities and binding affinities compared to its analogs .

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C10H11ClN4/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3

InChI Key

PTPOZUPHOHBFPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NN=C1C2=NC(=CC=C2)Cl

Origin of Product

United States

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